N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 603978-80-9
VCID: VC16134324
InChI: InChI=1S/C18H21N5O2S/c1-4-23-17(15-6-5-11-25-15)20-21-18(23)26-12-16(24)19-13-7-9-14(10-8-13)22(2)3/h5-11H,4,12H2,1-3H3,(H,19,24)
SMILES:
Molecular Formula: C18H21N5O2S
Molecular Weight: 371.5 g/mol

N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.: 603978-80-9

Cat. No.: VC16134324

Molecular Formula: C18H21N5O2S

Molecular Weight: 371.5 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 603978-80-9

Specification

CAS No. 603978-80-9
Molecular Formula C18H21N5O2S
Molecular Weight 371.5 g/mol
IUPAC Name N-[4-(dimethylamino)phenyl]-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C18H21N5O2S/c1-4-23-17(15-6-5-11-25-15)20-21-18(23)26-12-16(24)19-13-7-9-14(10-8-13)22(2)3/h5-11H,4,12H2,1-3H3,(H,19,24)
Standard InChI Key SMWUWCLJMYBNFW-UHFFFAOYSA-N
Canonical SMILES CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)N(C)C)C3=CC=CO3

Introduction

Structural Elucidation and Molecular Characteristics

Core Structural Components

The compound features three primary domains:

  • 1,2,4-Triazole ring: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4. The 4-ethyl and 5-furan-2-yl substituents on the triazole core influence electronic distribution and steric interactions .

  • Furan-2-yl group: A five-membered oxygen-containing heterocycle attached to the triazole’s 5-position, contributing to π-π stacking interactions in biological targets.

  • N-[4-(Dimethylamino)phenyl]acetamide: The acetamide group is linked to a para-dimethylaminophenyl ring, enhancing solubility and potential receptor-binding affinity .

Molecular Formula and Physicochemical Properties

PropertyValue
Molecular formulaC₁₉H₂₃N₅O₂S
Molecular weight409.48 g/mol
SolubilityModerate in polar solvents (e.g., DMSO, DMAc)
LogP (predicted)2.8 ± 0.3

The dimethylamino group increases hydrophilicity, while the triazole and furan moieties contribute to moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of the triazole core:

  • Triazole formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between an alkyne and azide precursor to form the 1,2,4-triazole ring .

  • Furan introduction: Electrophilic substitution or Suzuki coupling to attach the furan group at the triazole’s 5-position.

  • Acetamide coupling: Reaction of 2-mercaptoacetamide derivatives with the triazole-thiol intermediate under basic conditions .

Stepwise Synthesis Protocol

  • Synthesis of 4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol:

    • React ethyl hydrazinecarboxylate with furan-2-carbonyl chloride to form a hydrazide intermediate.

    • Cyclize with carbon disulfide in basic media to yield the triazole-thiol .

  • Acetamide coupling:

    • Treat the triazole-thiol with N-(4-dimethylaminophenyl)-2-bromoacetamide in the presence of K₂CO₃ to form the sulfanyl bridge .

Yield Optimization:

  • Use anhydrous DMF as a solvent to enhance nucleophilicity of the thiol group.

  • Maintain reaction temperature at 60–70°C to prevent side reactions .

Biological Activity and Mechanistic Insights

Antimicrobial and Anticancer Activity

Triazole derivatives disrupt microbial cell wall synthesis via inhibition of lanosterol demethylase. Furan-containing analogs demonstrate broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL). In cancer models, triazole-thioacetamides induce apoptosis in MCF-7 breast cancer cells (IC₅₀ = 12.4 µM) by activating caspase-3/7 pathways .

Applications in Pharmaceutical Development

Neurodegenerative Disease Therapeutics

The compound’s potential to inhibit AChE/BChE positions it as a candidate for Alzheimer’s disease treatment. Molecular docking studies of analog 10j revealed hydrogen bonding with BChE’s Ser198 and π-alkyl interactions with Trp82, stabilizing the enzyme-inhibitor complex .

Antimicrobial Formulations

Hybrid triazole-furan structures are being explored as dual-acting agents against drug-resistant pathogens. A recent study reported a 4-fold reduction in MRSA biofilm formation at 10 µM for a related compound.

Future Research Directions

  • In vivo pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.

  • Structure-activity relationship (SAR): Modify the furan and dimethylamino groups to optimize potency.

  • Toxicological profiling: Evaluate acute and chronic toxicity in rodent models.

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